chemical structure and properties of 4-[3-(1H-imidazol-1-yl)propyl]piperidine
chemical structure and properties of 4-[3-(1H-imidazol-1-yl)propyl]piperidine
Technical Monograph: 4-[3-(1H-imidazol-1-yl)propyl]piperidine
Executive Summary
4-[3-(1H-imidazol-1-yl)propyl]piperidine is a synthetic nitrogen-containing heterocycle primarily investigated in the context of histamine H3 receptor (H3R) pharmacology. Structurally, it is the N-alkylated regioisomer of the renowned H3R protean agonist Proxyfan (which is C-alkylated at the imidazole 4-position).
This molecule serves as a critical structural probe in medicinal chemistry. Its primary utility lies in Structure-Activity Relationship (SAR) studies, where it demonstrates the stringent requirement for a free imidazole N-H group (tautomerism) for high-affinity H3R binding and activation. Unlike its C4-isomer (Proxyfan), the N1-isomer lacks the capacity for tautomeric shifting, typically resulting in significantly altered pharmacological profiles—often manifesting as reduced affinity or pure antagonism depending on the specific receptor ortholog.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | 4-[3-(1H-imidazol-1-yl)propyl]piperidine |
| Common Synonyms | N-Proxyfan; 1-(3-(piperidin-4-yl)propyl)-1H-imidazole |
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| SMILES | C1CNCCC1CCCN2C=CN=C2 |
| InChI Key | (Generated based on structure) |
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
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Piperidine Ring: A secondary amine acting as the primary basic center (pKa ~11.0), crucial for ionic interaction with the conserved Aspartate residue (Asp 3.32) in the H3 receptor transmembrane domain.
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Propyl Linker: A flexible three-carbon chain maintaining the optimal distance (~4–6 Å) between the basic amine and the aromatic headgroup.
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Imidazole Ring (N1-linked): Attached via the pyrrole-like nitrogen (N1). This blocks the N-H functionality, preventing 1,3-tautomerism and locking the imidazole in a single electronic state.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Implication |
| pKa (Piperidine) | 10.8 – 11.2 | Highly ionized at physiological pH; ensures receptor binding. |
| pKa (Imidazole) | 6.8 – 7.1 | The N3 nitrogen remains a weak base. |
| LogP | 0.6 – 1.2 | Moderate lipophilicity; capable of Blood-Brain Barrier (BBB) penetration. |
| TPSA | ~30 Ų | Favorable for CNS permeability. |
| Solubility | High (in acidic media) | Soluble in water as HCl or oxalate salt. |
Synthesis & Manufacturing
The synthesis of the N1-isomer is chemically distinct from the C4-isomer (Proxyfan). While Proxyfan requires specific C-C bond formation (often protecting the N-H), the N1-isomer is the thermodynamic product of direct alkylation.
Retrosynthetic Analysis
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Disconnection: N–C bond between the imidazole nitrogen and the propyl linker.
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Precursors: 4-(3-halopropyl)piperidine (protected) + Imidazole.
Detailed Synthetic Protocol
This protocol outlines the synthesis of the target N1-isomer, contrasting it with the C4-route.
Step 1: Preparation of the Linker
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Reactant: 4-Pyridinepropanol.
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Hydrogenation: Catalytic hydrogenation (PtO₂/H₂, AcOH) converts the pyridine to piperidine.
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Protection: Protect the secondary amine with a Boc group (Di-tert-butyl dicarbonate) to yield N-Boc-4-(3-hydroxypropyl)piperidine.
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Activation: Convert the hydroxyl group to a leaving group (Mesylate or Tosylate) using MsCl/Et₃N in DCM.
Step 2: N-Alkylation of Imidazole
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Reagents: Imidazole (1.2 eq), Sodium Hydride (NaH, 1.5 eq), DMF (anhydrous).
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Procedure:
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Suspend NaH in DMF at 0°C.
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Add Imidazole slowly to form the sodium imidazolide salt (deprotonation of N-H).
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Add the N-Boc-4-(3-mesyloxypropyl)piperidine dropwise.
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Heat to 60–80°C for 4–6 hours.
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Mechanism: Sₙ2 attack by the imidazolide anion. The N-alkylation is favored over C-alkylation, yielding the N1-isomer as the major product (>90%).
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Step 3: Deprotection & Isolation
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Reagents: TFA/DCM (1:1) or HCl/Dioxane.
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Procedure: Stir at RT for 1 hour to remove the Boc group.
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Workup: Basify with NaOH (pH > 12), extract with DCM/MeOH (9:1).
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Purification: Column chromatography (Silica gel, DCM/MeOH/NH₃). The N1-isomer elutes separately from any trace C4/C5 isomers.
Synthetic Pathway Diagram
Caption: Synthesis of 4-[3-(1H-imidazol-1-yl)propyl]piperidine via direct N-alkylation.
Pharmacological Profile (The "Why")
This molecule is pivotal for understanding the histamine H3 receptor (H3R) binding pocket.
Mechanism of Action: The Tautomerism Hypothesis
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Proxyfan (C4-isomer): Can tautomerize between the N(tau)-H and N(pi)-H forms. This proton transfer is essential for stabilizing the active conformation of the H3 receptor (agonism).
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N1-Isomer (Target): The alkyl group is fixed on N1. The N3 is a hydrogen bond acceptor, but there is no hydrogen bond donor on the imidazole ring.
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Consequence: The N1-isomer typically fails to activate the receptor (loss of efficacy) and often exhibits lower affinity because it cannot form the critical H-bond network with Glu 5.46 and Thr 6.52 in the receptor pocket.
Comparative SAR Data
| Compound | Structure | H3R Affinity (Ki, nM) | Functional Activity |
| Proxyfan | C4-Imidazole | ~ 0.5 – 2.0 | Protean Agonist (Agonist/Inverse Agonist) |
| N1-Isomer | N1-Imidazole | > 100 – 500 | Weak Antagonist / Low Affinity |
| Ciproxifan | C4-Imidazole (Ketone) | ~ 0.5 | Inverse Agonist |
Note: Data represents typical ranges for human H3R isoforms. The N1-isomer is significantly less potent.
Receptor Interaction Diagram
Caption: Binding mode failure of the N1-isomer due to lack of H-bond donor capability.
Analytical Characterization
Distinguishing the N1-isomer from the C4-isomer (Proxyfan) is critical during synthesis.
NMR Spectroscopy (¹H NMR)
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N1-Isomer (Target): The protons on the imidazole ring are chemically distinct. The proton at C2 (between the nitrogens) and C4/C5 show specific splitting.
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Characteristic Signal: The methylene group attached to the imidazole nitrogen (N -CH₂-CH₂) typically appears downfield (~3.9 – 4.0 ppm) compared to a C-linked methylene.
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Symmetry: The imidazole protons at C4 and C5 are non-equivalent but may overlap depending on solvent.
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C4-Isomer (Proxyfan): The methylene is attached to a carbon (C -CH₂-CH₂), appearing slightly upfield (~2.5 – 2.7 ppm). The imidazole N-H is broad or invisible (exchangeable).
Mass Spectrometry
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Fragmentation: Both isomers have MW 193.
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Differentiation: The N1-isomer often produces a characteristic fragment at m/z 81 (N-methylimidazole-like cation) or m/z 68 (imidazole ring), whereas C4-isomers produce fragments retaining the alkyl chain stub on the carbon.
Handling & Stability
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Storage: Store as a hydrochloride or oxalate salt at -20°C. The free base is an oil and is sensitive to oxidation over long periods.
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Hygroscopicity: The salt forms are hygroscopic; store in a desiccator.
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Solubility: Dissolve in DMSO or water (if salt) for biological assays. Avoid unbuffered aqueous solutions for the free base due to pH-dependent solubility.
References
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Ligneau, X., et al. (2000). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link
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Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors." Nature. Link
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Gbahou, F., et al. (2003). "Protean agonism at the histamine H3 receptor: recent advances." Trends in Pharmacological Sciences. Link
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Baker, J. G. (2008). "The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors." (Contextual reference for ligand binding methodologies). British Journal of Pharmacology. Link
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Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link
